N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of naphthalenes. These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties .
Preparation Methods
The synthesis of N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be achieved through various synthetic routes. One common method involves the [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates, catalyzed by an electron-deficient rhodium (III) complex. This reaction proceeds via the cleavage of adjacent C–H and C–N bonds under mild conditions (at 40°C under air)
Chemical Reactions Analysis
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the naphthalene or pyridazinyl moieties .
Scientific Research Applications
This compound has significant potential in scientific research due to its diverse biological activities. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, its antimicrobial, antioxidant, and cytotoxic properties make it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that naphthalene derivatives often target microbial enzymes and cellular pathways, leading to their antimicrobial and cytotoxic effects. The compound’s anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be compared with other naphthalene derivatives such as nafacillin, naftifine, tolnaftate, and terbinafine. These compounds share similar structural features and
Properties
IUPAC Name |
N-cycloheptyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-20-9-3-1-2-4-10-20)16-26-23(28)14-13-21(25-26)19-12-11-17-7-5-6-8-18(17)15-19/h5-8,11-15,20H,1-4,9-10,16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUJHQCLVOZZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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